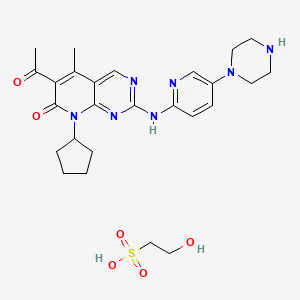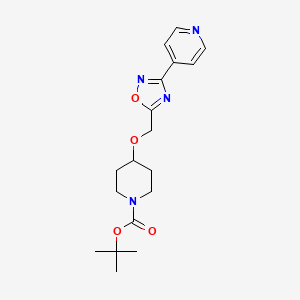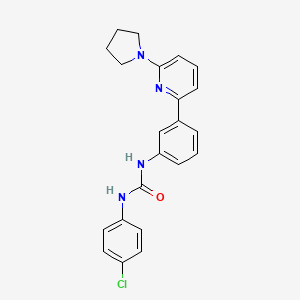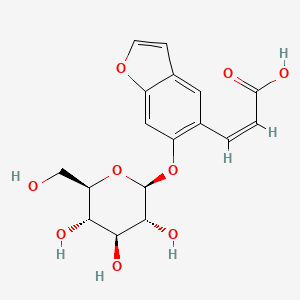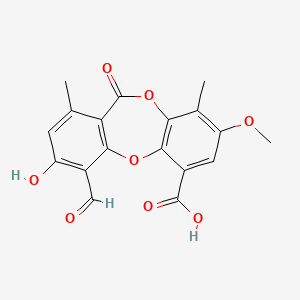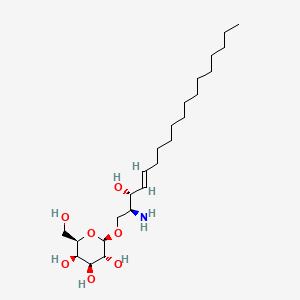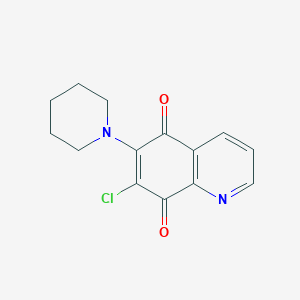![molecular formula C14H13ClN6O6 B1678374 3-[3-(5-硝基-2-糠基)-1-[2-(5-硝基-2-糠基)乙烯基]亚丙基]氨基甲脒单盐酸盐 CAS No. 2315-20-0](/img/structure/B1678374.png)
3-[3-(5-硝基-2-糠基)-1-[2-(5-硝基-2-糠基)乙烯基]亚丙基]氨基甲脒单盐酸盐
科学研究应用
潘纳宗在科学研究中具有广泛的应用:
化学: 用作有机合成的试剂和更复杂分子合成的前体。
生物学: 由于存在硝基呋喃基团,因此研究了其潜在的抗菌特性。
医学: 研究其在治疗感染方面的潜在用途以及作为药物制剂的成分。
工业: 用于生产特种化学品以及作为合成其他化合物的中间体。
作用机制
潘纳宗的作用机制涉及它与细胞成分(特别是针对微生物细胞)的相互作用。潘纳宗中的硝基呋喃基团在微生物细胞内被还原,导致生成可破坏DNA和其他细胞成分的反应性中间体。这导致抑制微生物生长和复制。
类似化合物:
呋喃妥因: 另一种用作抗菌剂的硝基呋喃衍生物。
呋喃唑酮: 具有类似抗菌特性的硝基呋喃化合物。
比较:
独特性: 潘纳宗因其独特的结构而独特,该结构包括多个硝基呋喃基团和一个碳酰胺基团。这种结构赋予与其他硝基呋喃衍生物相比不同的化学和生物学特性。
功效: 与类似的化合物(如呋喃妥因和呋喃唑酮)相比,潘纳宗可能表现出不同的功效水平和活性谱。
生化分析
Biochemical Properties
Difurazon hydrochloride plays a crucial role in biochemical reactions, particularly due to its antibacterial properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thioredoxin reductase 1 (TrxR1), where Difurazon hydrochloride induces ROS-mediated non-apoptotic and apoptotic-like cell death . This interaction highlights its potential as an anticancer agent, with IC50 values ranging from 1.31 to 6.60 μM for tumor and normal cells .
Cellular Effects
Difurazon hydrochloride exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing ROS-mediated cell death, which affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to target TrxR1 and induce cell death mechanisms makes it a potent agent in altering cellular dynamics.
Molecular Mechanism
At the molecular level, Difurazon hydrochloride exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets thioredoxin reductase 1 (TrxR1), leading to the induction of ROS-mediated cell death . This mechanism involves the generation of reactive oxygen species, which subsequently trigger apoptotic and non-apoptotic cell death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Difurazon hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Difurazon hydrochloride maintains its antibacterial and growth-promoting properties over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to Difurazon hydrochloride in in vitro and in vivo studies has demonstrated sustained antibacterial activity and potential anticancer effects .
Dosage Effects in Animal Models
The effects of Difurazon hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial and growth-promoting properties without significant adverse effects . At higher doses, toxic effects such as ROS-mediated cell death and potential organ damage have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Difurazon hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. Its interaction with thioredoxin reductase 1 (TrxR1) is a key aspect of its metabolic activity . This interaction affects metabolic flux and metabolite levels, contributing to its antibacterial and anticancer properties.
Transport and Distribution
Within cells and tissues, Difurazon hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective delivery to target sites . The compound’s ability to penetrate cellular membranes and reach intracellular targets is crucial for its biochemical activity.
Subcellular Localization
Difurazon hydrochloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, enhancing its efficacy . This localization is essential for its interactions with biomolecules and the induction of cellular effects.
准备方法
合成路线和反应条件: 潘纳宗的合成涉及在特定条件下使5-硝基-2-糠醛与2-(5-硝基-2-呋喃基)乙烯胺反应形成中间体。然后将该中间体与碳酰胺反应生成潘纳宗。该反应通常需要控制温度和pH值,以确保获得所需的产物。
工业生产方法: 在工业环境中,潘纳宗的生产采用连续流反应器进行放大,以保持一致的反应条件。催化剂和优化的反应参数的使用确保最终产物的产率高,纯度高。
反应类型:
氧化: 潘纳宗可以发生氧化反应,特别是在硝基呋喃基团处,导致形成各种氧化衍生物。
还原: 潘纳宗中的硝基可以在特定条件下使用还原剂(如氢气在钯催化剂存在下)还原为氨基。
取代: 潘纳宗可以参与取代反应,其中硝基被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用带有钯碳的氢气。
取代: 氢氧化钠或其他碱等试剂可以促进取代反应。
形成的主要产物:
氧化: 潘纳宗的氧化衍生物。
还原: 潘纳宗的氨基衍生物。
取代: 取决于所用试剂的各种取代衍生物。
属性
IUPAC Name |
2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPTFVBNBCAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-20-0 | |
| Record name | Hydrazinecarboximidamide, 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panazon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NITROVIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50JUG3079H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



